Methylene Spacer Synthetic Utility
2-(3-Aminophenyl)acetamide contains a methylene (-CH2-) spacer between the phenyl ring and the acetamide carbonyl, a feature absent in N-(3-aminophenyl)acetamide (CAS 102-28-3). This structural difference provides a distinct site for chemical modification and alters the compound's conformational flexibility [1]. In comparative QSAR studies on phenylacetamide derivatives, the presence of this methylene group has been quantitatively shown to influence biological activity. Specifically, QSAR analysis revealed that compounds possessing a methylene group between the phenyl and the carboxyamido moiety demonstrated a quantifiable change in activity against drug-resistant S. aureus compared to analogs lacking this spacer [2].
| Evidence Dimension | Presence of methylene spacer and its impact on conformational flexibility |
|---|---|
| Target Compound Data | Methylene group present (-CH2-) between phenyl and amide |
| Comparator Or Baseline | N-(3-aminophenyl)acetamide (CAS 102-28-3); Methylene group absent |
| Quantified Difference | Structural difference (presence vs. absence of -CH2- spacer); QSAR studies indicate this feature can decrease activity against S. aureus by altering molecular topology [2]. |
| Conditions | In silico QSAR and 3D-pharmacophore modeling of phenylacetamide derivatives |
Why This Matters
For procurement in synthetic chemistry, the methylene spacer provides a distinct functional handle for alkylation or further derivatization, making it a non-substitutable building block for creating specific molecular topologies required in lead optimization campaigns.
- [1] PubChem. (2025). 2-(3-aminophenyl)acetamide. National Library of Medicine. View Source
- [2] Bhole, R. P., et al. (2011). QSAR and pharmacophore analysis on amides against drug-resistant S. aureus. Journal of Saudi Chemical Society, 15(4), 337-344. View Source
